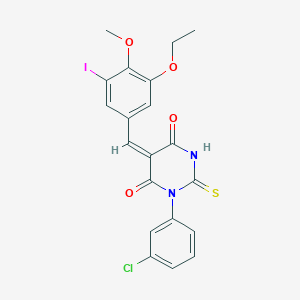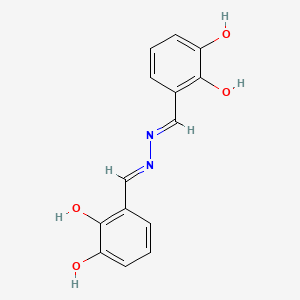![molecular formula C24H20N2OS B6077999 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6077999.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, also known as MPTA, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole-based compounds and is known for its unique chemical structure that makes it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is not yet fully understood. However, studies have shown that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide exerts its biological effects by inhibiting certain enzymes and proteins in the body. For example, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various biomedical applications. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been shown to exhibit potent biological activities at relatively low concentrations, making it an attractive compound for drug development. However, one of the limitations of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide. One potential direction is to further explore its anticancer properties and investigate its potential use as a chemotherapeutic agent. Moreover, studies could be conducted to better understand the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide and identify other enzymes and proteins that it may inhibit. Additionally, further research could be conducted to investigate the potential use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide in the treatment of other diseases, such as bacterial and fungal infections.
Synthesis Methods
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves the reaction of 4-methylbenzenethiol with 2-bromoacetophenone to yield 4-(4-methylphenyl)-1,3-thiazol-2-yl)acetone. This intermediate is then reacted with aniline to produce N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. Moreover, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-17-12-14-18(15-13-17)21-16-28-24(25-21)26-23(27)22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,22H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUYNHDZDBAAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)

methanone](/img/structure/B6077944.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)
![2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077985.png)

![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)